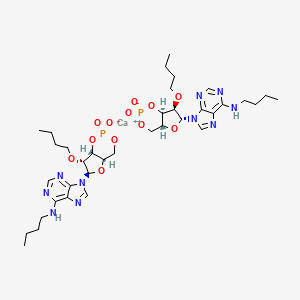
Dibutyryl cAMP;DBcAMP
概要
説明
Dibutyryl cyclic adenosine monophosphate is a cell-permeable synthetic analog of cyclic adenosine monophosphate. It is widely used in scientific research due to its ability to mimic the effects of cyclic adenosine monophosphate within cells. Dibutyryl cyclic adenosine monophosphate is known to induce morphological differentiation and modulate cell signaling pathways, making it a valuable tool in various biological and medical studies .
準備方法
Synthetic Routes and Reaction Conditions: Dibutyryl cyclic adenosine monophosphate is synthesized by esterifying cyclic adenosine monophosphate with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The product is then purified through crystallization or chromatography to obtain dibutyryl cyclic adenosine monophosphate in its pure form .
Industrial Production Methods: Industrial production of dibutyryl cyclic adenosine monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the product’s consistency and compliance with industry standards .
化学反応の分析
Types of Reactions: Dibutyryl cyclic adenosine monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Dibutyryl cyclic adenosine monophosphate can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclic adenosine monophosphate and butyric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize dibutyryl cyclic adenosine monophosphate, leading to the formation of oxidized derivatives.
Substitution: Dibutyryl cyclic adenosine monophosphate can undergo substitution reactions with nucleophiles, resulting in the replacement of the butyryl groups with other functional groups
Major Products Formed:
- Hydrolysis: Cyclic adenosine monophosphate and butyric acid.
- Oxidation: Oxidized derivatives of dibutyryl cyclic adenosine monophosphate.
- Substitution: Various substituted derivatives depending on the nucleophile used .
科学的研究の応用
Dibutyryl cyclic adenosine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in chemical synthesis and as a standard in analytical chemistry.
Biology: Dibutyryl cyclic adenosine monophosphate is employed to study cell signaling pathways, gene expression, and cellular differentiation. .
Medicine: The compound is used in research related to neuroprotection, neurogenesis, and brain injury recovery. .
Industry: Dibutyryl cyclic adenosine monophosphate is used in the development of pharmaceuticals and as a component in cell culture media for various biotechnological applications
作用機序
Dibutyryl cyclic adenosine monophosphate exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinases. It mimics the action of cyclic adenosine monophosphate by binding to and activating protein kinase A, which in turn phosphorylates target proteins involved in various cellular processes. This activation leads to changes in gene expression, cell differentiation, and other cellular responses .
類似化合物との比較
Cyclic adenosine monophosphate: The natural form of the compound, which is less cell-permeable compared to dibutyryl cyclic adenosine monophosphate.
Uniqueness: Dibutyryl cyclic adenosine monophosphate is unique due to its enhanced cell permeability and stability compared to cyclic adenosine monophosphate. This makes it more effective in experimental settings where intracellular delivery and sustained activity are crucial .
特性
IUPAC Name |
calcium;9-[(4aR,6R,7R,7aR)-7-butoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-N-butylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFMOFYPMQNAU-UXYIIXGMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54CaN10O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B7947159.png)


